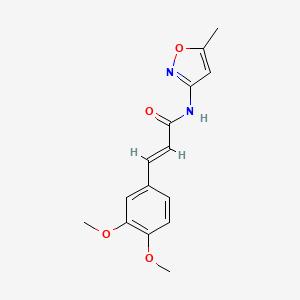
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, also known as DMAPA, is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its ability to act as a reactive intermediate in chemical reactions. DMAPA has been found to have a wide range of potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to interact with a variety of proteins and enzymes, including those involved in cell signaling, DNA repair, and cell division. These interactions may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments is its ability to act as a reactive intermediate in chemical reactions. This makes it a useful tool for studying protein function and structure. However, there are also some limitations to using 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments. For example, the compound may be toxic to cells at high concentrations, and its effects may be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide. One area of interest is in the development of new drugs and therapies based on the compound's potential therapeutic effects. Another area of interest is in the development of new methods for synthesizing 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide and related compounds. Finally, further research is needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide and its effects on complex biological systems.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a complex process that involves several steps. One common method for synthesizing 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with acryloyl chloride to form 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential use in scientific research. One of the primary applications of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is in the field of biochemistry, where it has been found to be a useful tool for studying protein function and structure. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has also been studied for its potential use in the development of new drugs and therapies, particularly in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,16,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUJYNOLTWFKPR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)
![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)

![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)
![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-3-pyridazinecarboxamide hydrochloride](/img/structure/B5687770.png)

![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5687783.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5687788.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5687791.png)

![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)